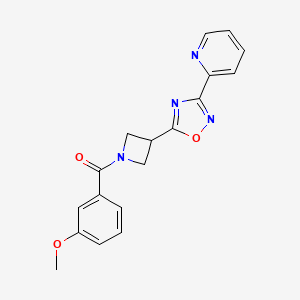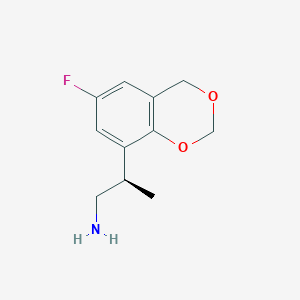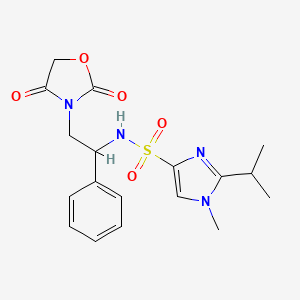
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the imidazole ring and the sulfonamide group could potentially allow for hydrogen bonding .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present. For example, the sulfonamide group might be susceptible to hydrolysis, while the imidazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups could increase its solubility in water .Aplicaciones Científicas De Investigación
Synthesis Techniques and Applications
One-Pot Synthesis Methods : A study by Rozentsveig et al. (2013) describes a one-pot synthesis method for creating heterocyclic compounds such as (imidazo[1,2-a]pyridin-3-yl)sulfonamides, which demonstrates the versatility and efficiency of sulfonamides in synthesizing complex molecules. This method emphasizes the potential for creating diverse sulfonamide derivatives for various applications (Rozentsveig et al., 2013).
Antimicrobial Activity : The study by Yıldırır et al. (2009) on phenylselanyl–1–(toluene-4-sulfonyl)-1H-tetrazole derivatives highlights the antimicrobial potential of sulfonamide-based compounds, suggesting their application in addressing antibiotic resistance and developing new antibacterial agents (Yıldırır et al., 2009).
Enzyme Inhibition for Therapeutic Applications : Research by Abbasi et al. (2019) on sulfonamides with benzodioxane and acetamide moieties for enzyme inhibition showcases the therapeutic potential of sulfonamide derivatives in treating diseases related to enzyme dysregulation. This work underlines the role of sulfonamides in drug discovery for conditions like diabetes and Alzheimer's disease (Abbasi et al., 2019).
Antioxidant Properties : The synthesis and evaluation of N-sulfonamidyl-4-thiazolidinone derivatives by Subhedar et al. (2016) reveal the antioxidant capabilities of sulfonamide derivatives. These findings open avenues for their use in combating oxidative stress-related conditions (Subhedar et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S/c1-12(2)17-19-15(10-21(17)3)28(25,26)20-14(13-7-5-4-6-8-13)9-22-16(23)11-27-18(22)24/h4-8,10,12,14,20H,9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWWJBNIIZJYPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

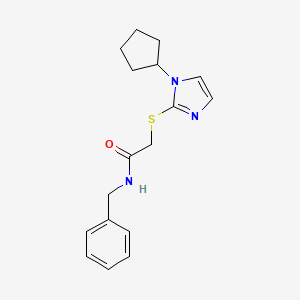
![N-(4-chlorophenethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2861730.png)
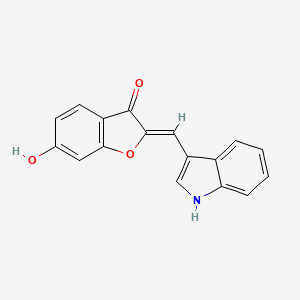
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-tosylacetamide](/img/structure/B2861733.png)
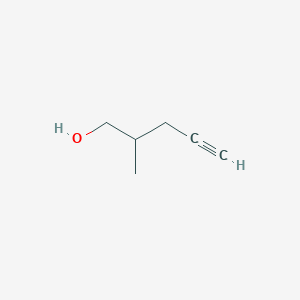
![2-[[(4-Fluorophenyl)methyl-[(4-phenylmethoxyphenyl)methyl]amino]methyl]-1H-imidazole-5-carboxylic acid](/img/structure/B2861740.png)
![N-(3-methoxypropyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2861741.png)
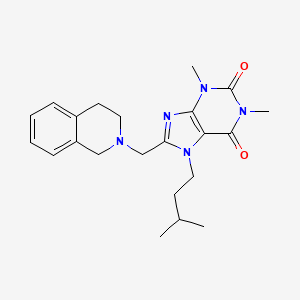
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2861744.png)
![2,2,2-trichloro-1-[4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2861747.png)
![(E)-3-(4-hydroxy-3-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2861748.png)
![N-((4-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2861749.png)
